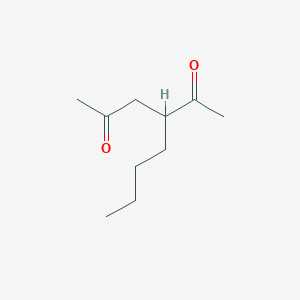
3-Butylhexane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butylhexane-2,5-dione is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a diketone, meaning it contains two ketone functional groups.
準備方法
Synthetic Routes and Reaction Conditions: 3-Butylhexane-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-butyl-2,5-hexanedione with appropriate reagents under controlled conditions. The Paal-Knorr synthesis is another method that can be employed, which involves the cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
化学反応の分析
Types of Reactions: 3-Butylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols depending on the reagents used.
科学的研究の応用
3-Butylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 3-butylhexane-2,5-dione involves its interaction with various molecular targets. It can react with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. The oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .
類似化合物との比較
2,5-Hexanedione: Another diketone with similar chemical properties but different biological activities.
Acetylacetone: A well-known diketone used in various chemical reactions and industrial applications.
2,4-Pentanedione: Similar in structure but with different reactivity and applications
Uniqueness: Its longer carbon chain compared to other diketones like 2,5-hexanedione provides different physical and chemical properties, making it suitable for specialized applications .
特性
CAS番号 |
63478-74-0 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3-butylhexane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-10(9(3)12)7-8(2)11/h10H,4-7H2,1-3H3 |
InChIキー |
BTWCNXSZKNTOHY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















